1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro-
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Overview
Description
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- is a chemical compound with the molecular formula C9H4F3N3 This compound is characterized by the presence of a benzenedicarbonitrile core substituted with three fluorine atoms and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- typically involves the introduction of fluorine atoms and a methylamino group onto a benzenedicarbonitrile core. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) in the presence of a suitable solvent. The methylamino group can be introduced through a reaction with methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenedicarbonitrile derivatives.
Scientific Research Applications
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also utilized in the study of nucleophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it reacts with nucleophiles to form substituted products. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: Similar structure but with four fluorine atoms instead of three and no methylamino group.
1,4-Benzenedicarbonitrile, 2,3,5-trifluoro-6-(methylamino)-: Similar structure with three fluorine atoms and a methylamino group.
Uniqueness
1,4-Benzenedicarbonitrile, 2-methylamino-3,5,6-trifluoro- is unique due to the specific positioning of the fluorine atoms and the presence of a methylamino group. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
67205-66-7 |
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Molecular Formula |
C9H4F3N3 |
Molecular Weight |
211.14 g/mol |
IUPAC Name |
2,3,5-trifluoro-6-(methylamino)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H4F3N3/c1-15-9-5(3-14)7(11)6(10)4(2-13)8(9)12/h15H,1H3 |
InChI Key |
OJSNRQJWQXFBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C(=C1F)C#N)F)F)C#N |
Origin of Product |
United States |
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